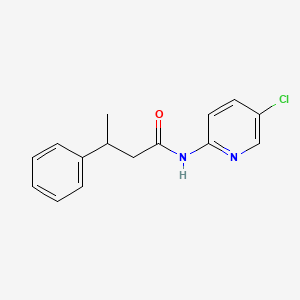
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is a synthetic compound that has been subject to extensive research in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been investigated for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the compound also has certain limitations such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide. One potential direction is to investigate the compound's potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to determine its suitability for clinical use.
合成法
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide can be synthesized through a multi-step process. The starting materials include cyclopropylamine, 2-hydroxy-3-methoxybenzaldehyde, and 4-quinolinecarboxylic acid hydrazide. The reaction involves the condensation of these starting materials under suitable conditions to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-cyclopropyl-N'-(2-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. The compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
2-cyclopropyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-19-8-4-5-14(20(19)25)12-22-24-21(26)16-11-18(13-9-10-13)23-17-7-3-2-6-15(16)17/h2-8,11-13,25H,9-10H2,1H3,(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGHJKOLYNITM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B6082986.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6082992.png)
![4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6082994.png)
![methyl 2-{[(2-undecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6082998.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B6083005.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)
![6-[(2-chloroethyl)sulfonyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6083028.png)
![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)
![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)